molecular formula C16H16N4O2S2 B2701617 N-(4-ethylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1115279-25-8

N-(4-ethylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2701617
CAS No.: 1115279-25-8
M. Wt: 360.45
InChI Key: BWDZYFUJTRJHAW-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C16H16N4O2S2 and its molecular weight is 360.45. The purity is usually 95%.
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Biological Activity

N-(4-ethylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4OSC_{15}H_{18}N_4OS with a molecular weight of 302.39 g/mol. The compound features a thiazolo-pyrimidine core structure that is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds with thiazolo and pyrimidine structures have demonstrated inhibitory effects on various kinases. For instance, studies have shown that derivatives can inhibit CDK4 and CDK6, which are crucial for cell cycle regulation .
  • Antioxidant Activity : Thiazole derivatives are often associated with antioxidant properties that can mitigate oxidative stress in cells . This activity is vital in preventing cellular damage and has implications in cancer therapy.
  • Antimicrobial Properties : Some thiazolo-pyrimidine compounds exhibit antimicrobial activity against a range of pathogens. This property is particularly relevant in developing new antibiotics or antifungal agents .

Cytotoxicity Studies

A review of cytotoxicity data indicated that related compounds showed significant growth inhibitory effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
MCF-7 (breast cancer)0.25
HCT15 (colorectal)0.30
CAPAN-1 (pancreatic)0.50

These results suggest that this compound may possess similar or enhanced cytotoxic effects due to its structural characteristics.

Enzyme Inhibition

The compound's potential as an inhibitor of metabolic enzymes such as acetylcholinesterase (AChE) has been investigated. Inhibition of AChE is particularly important in treating conditions like Alzheimer's disease and other neurological disorders .

Case Studies

  • Multikinase Inhibitor : A study on a related thiazolo-pyrimidine compound indicated potent inhibition against multiple kinases including FGFR1 and PDGFRβ, which are implicated in tumor growth and angiogenesis . This suggests that this compound may exhibit similar multikinase inhibitory properties.
  • Anticancer Activity : In vivo studies using animal models have shown that compounds with similar structures significantly reduced tumor size in xenograft models of breast cancer . This reinforces the potential application of this compound in cancer therapy.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-3-10-4-6-11(7-5-10)18-12(21)8-20-9-17-14-13(15(20)22)24-16(19-14)23-2/h4-7,9H,3,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDZYFUJTRJHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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